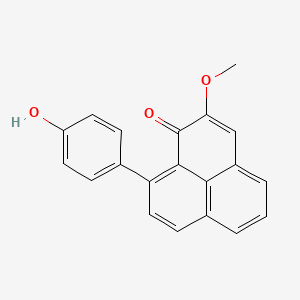
4'-Hydroxy-2-O-methylanigorufone
概要
説明
4’-Hydroxy-2-O-methylanigorufone is an organic compound with the chemical formula C20H14O3 and a molecular weight of 302.32 g/mol . It is a yellow crystalline solid that melts at 79-80°C . This compound is known for its solubility in solvents such as ethanol and dimethyl sulfoxide (DMSO) . It is also referred to as 9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one .
準備方法
The synthesis of 4’-Hydroxy-2-O-methylanigorufone has not been extensively documented in the literature. it is generally understood that the synthesis may involve specific reaction steps and substrates . Industrial production methods are not well-established, and further research is needed to develop efficient synthetic routes and reaction conditions .
化学反応の分析
4’-Hydroxy-2-O-methylanigorufone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4’-Hydroxy-2-O-methylanigorufone has several scientific research applications, including:
作用機序
The mechanism of action of 4’-Hydroxy-2-O-methylanigorufone involves its interaction with molecular targets such as enzymes. It acts as an α-glucosidase inhibitor, which means it can bind to the enzyme and prevent it from breaking down carbohydrates into glucose . This inhibition can affect various metabolic pathways and has potential therapeutic implications .
類似化合物との比較
4’-Hydroxy-2-O-methylanigorufone is unique due to its specific chemical structure and biological activity. Similar compounds include:
9-(3’,4’-dimethoxyphenyl)-2-methoxyphenalen-1-one: This compound has a similar phenalenone structure but with different substituents.
(+)-cis-2,3-dihydro-2,3-dihydroxy-4-(4’-hydroxyphenyl)phenalen-1-one: This compound also shares a phenalenone core but has additional hydroxyl groups.
These compounds differ in their substituents and biological activities, highlighting the uniqueness of 4’-Hydroxy-2-O-methylanigorufone .
生物活性
4'-Hydroxy-2-O-methylanigorufone is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 302.32 g/mol. Its structure features hydroxy and methoxy groups that enhance its reactivity and biological activity. It belongs to the class of chalcones, which are known for various health benefits, including antioxidant and anti-inflammatory properties.
The primary mechanism of action for this compound involves its role as an α-glucosidase inhibitor . This inhibition is crucial in regulating carbohydrate metabolism, potentially aiding in the management of diabetes by preventing the breakdown of carbohydrates into glucose . The compound's interaction with enzymes can also lead to broader applications in therapeutic contexts.
Antioxidant Activity
The hydroxy groups in this compound enable it to donate electrons, neutralizing free radicals and reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits strong inhibitory effects on enzymes like α-glucosidase , which plays a pivotal role in carbohydrate digestion. This inhibition can lower blood glucose levels post-meal, making it a candidate for diabetes treatment .
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties, and studies suggest that this compound may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .
In Vitro Studies
A study evaluated the antidiabetic properties of various natural compounds, including this compound. The findings highlighted its effectiveness in inhibiting α-glucosidase activity compared to standard inhibitors. The results are summarized in Table 1 below:
特性
IUPAC Name |
9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-23-17-11-14-4-2-3-13-7-10-16(19(18(13)14)20(17)22)12-5-8-15(21)9-6-12/h2-11,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSSFOVGYLJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=C(C=C4)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782484 | |
| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204134-70-3 | |
| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















